1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c24-18-10-12-19(13-11-18)27-23-21-7-2-1-6-20(21)22(25-26-23)17-9-8-15-4-3-5-16(15)14-17/h1-2,6-14H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBRYOOHOPAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)OC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. With a molecular formula of and a molecular weight of 372.85 g/mol, this compound exhibits structural features that may contribute to its pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- CAS Number : Not specified
- Molecular Formula :
- Molecular Weight : 372.85 g/mol
Mechanisms of Biological Activity
Research indicates that phthalazine derivatives, including this compound, may exhibit various biological activities through several mechanisms:
- Phosphodiesterase Inhibition : Some phthalazine derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE5, which plays a crucial role in regulating vascular smooth muscle relaxation. For instance, related compounds demonstrated IC50 values in the low nanomolar range (e.g., 3.5 nM for certain derivatives), indicating potent inhibitory effects on PDE5 activity .
- Vasorelaxant Effects : The vasorelaxant properties of phthalazine derivatives suggest their potential use in treating cardiovascular diseases. Compounds with similar structures have demonstrated significant vasorelaxation in isolated porcine coronary arteries .
- Antitumor Activity : Preliminary studies suggest that certain analogs of phthalazine exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar substituents showed promising antitumor activity against HT-29 human colon carcinoma cells .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Table 1: Summary of Biological Activities
Discussion
The biological activity of this compound appears promising based on its structural analogs and preliminary findings. Its potential as a PDE5 inhibitor and vasorelaxant could position it as a candidate for cardiovascular therapies. Moreover, the observed cytotoxicity against cancer cell lines warrants further investigation into its antitumor properties.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that certain derivatives of phthalazine compounds possess antidepressant properties. The specific compound may share similar mechanisms of action, potentially influencing neurotransmitter systems involved in mood regulation. Studies have shown that phthalazine derivatives can effectively block the depressant effects induced by other compounds, suggesting a potential role in treating depression .
2. Antihypertensive and Cardiovascular Effects
Some studies have explored the cardiovascular effects of phthalazine derivatives, including their antihypertensive properties. Compounds with structural similarities to 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine have demonstrated efficacy in reducing blood pressure and managing heart arrhythmias in animal models .
Case Studies
Several case studies have highlighted the therapeutic potential of phthalazine derivatives:
Case Study 1: Antidepressant Efficacy
In a controlled study, researchers administered various phthalazine derivatives to mice to evaluate their antidepressant effects. The results indicated that specific compounds significantly reduced depressive behaviors compared to control groups, supporting their potential use as antidepressants .
Case Study 2: Cardiovascular Research
Another study investigated the cardiovascular effects of phthalazine compounds on canine models. The administration of these compounds showed promising results in reverting arrhythmias to sinus rhythm, suggesting their potential utility as antiarrhythmic agents .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced or modified pharmacological properties. These derivatives are often explored for their specific biological activities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenoxy Group
The 4-chlorophenoxy moiety undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. Reported reactions include:
These reactions typically proceed via a two-step mechanism: deprotonation of the nucleophile followed by aromatic ring activation by the electron-withdrawing chlorine atom .
Functionalization of the Phthalazine Core
The phthalazine ring participates in electrophilic and cycloaddition reactions:
Electrophilic Bromination
Wohl–Ziegler bromination at the methyl group (if present) or aromatic positions:
| Substrate Position | Reagents | Product | Application |
|---|---|---|---|
| C4-Methyl | NBS, benzoyl peroxide, CH₃CN | 4-(Bromomethyl)-phthalazine derivative | Precursor for dithiocarbamates |
Cycloaddition Reactions
The phthalazine core facilitates [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems .
Alkylation and Acylation Reactions
The nitrogen atoms in the phthalazine ring undergo alkylation/acylation:
| Reaction Type | Reagents | Product | Yield | Conditions |
|---|---|---|---|---|
| N-Alkylation | 1,2-Dibromoethane, K₂CO₃ | 2-(2-Bromoethyl)-phthalazine derivative | 45–75% | DMF, 60°C, 8h |
| N-Acylation | Acetyl chloride, pyridine | 2-Acetyl-phthalazine derivative | 82% | RT, 24h |
Alkylation reactions are critical for introducing side chains that enhance biological activity or solubility .
Hydrazine-Mediated Transformations
Reactions with hydrazine hydrate yield hydrazide intermediates for heterocycle synthesis:
| Starting Material | Reagents | Product | Key Application |
|---|---|---|---|
| Phthalazine ester | Hydrazine hydrate, EtOH | Phthalazine hydrazide | Precursor for pyrazoles/triazoles |
For example, hydrazides react with diketones or CS₂ to form pyrazole or triazole rings .
Dithiocarbamate Formation
Aminoalkyl phthalazines react with CS₂ and alkyl halides to form dithiocarbamates:
| Amine Intermediate | Reagents | Product | Yield |
|---|---|---|---|
| 2-(Aminoethyl)-phthalazine | CS₂, H₃PO₄, benzyl bromide | Phthalazine-dithiocarbamate hybrid | 68% |
This one-pot reaction is efficient for introducing sulfur-containing groups .
Oxidation and Reduction
-
Oxidation : The indenyl group undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phthalazine’s aromatic system to a dihydro derivative .
Photochemical Reactions
Under UV light (λ = 254 nm), the chlorophenoxy group participates in radical coupling reactions, forming dimeric structures.
Stability Under Acidic/Basic Conditions
| Condition | Stability Outcome |
|---|---|
| 1M HCl, reflux, 2h | Degradation of phthalazine core (>90%) |
| 1M NaOH, RT, 24h | Hydrolysis of ester groups (if present) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs differ primarily in substituent patterns on the phthalazine core or linked aromatic systems. Key comparisons include:
Crystallographic and Analytical Data
- Crystal Structures: Arylpiperazine derivatives (e.g., ) are analyzed using SHELXL and ORTEP-III, revealing planar phthalazine cores and non-covalent interactions (e.g., C–H···π) that stabilize conformations.
- Spectroscopic Characterization : NMR (e.g., δ 3.89 ppm for methyl groups) and HRMS data (e.g., [M+1]+ = 447.2198) are critical for verifying substituent identities.
Pharmacological Divergence
- Role of Substituents: Chlorophenoxy vs. Piperazine: Chlorophenoxy groups may enhance blood-brain barrier penetration, whereas piperazines improve receptor affinity. Tetrazole vs. Dihydroindenyl: Tetrazoles improve metabolic stability, while dihydroindenyl groups may enhance selectivity for hydrophobic binding pockets.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine?
The synthesis of phthalazine derivatives typically involves multi-step condensation and functionalization. A general approach includes:
- Step 1: Preparation of the 2,3-dihydro-1H-inden-5-yl intermediate via Friedel-Crafts alkylation or catalytic hydrogenation of substituted indene derivatives .
- Step 2: Functionalization of phthalazine at the 1- and 4-positions using nucleophilic aromatic substitution (SNAr). For example, the 4-chlorophenoxy group can be introduced via coupling with 4-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) and structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phthalazine, δ 6.8–7.5 ppm for the indenyl group). ¹³C NMR resolves quaternary carbons (e.g., C-Cl at ~δ 125–135 ppm) .
- X-ray Diffraction (XRD): Single-crystal XRD with SHELXL refinement is essential for unambiguous structural determination. Key parameters include bond angles (e.g., C-O-C in the phenoxy group) and torsional angles between the phthalazine and indenyl moieties .
Advanced Research Questions
Q. How can conformational flexibility in the 2,3-dihydro-1H-indenyl moiety impact pharmacological activity?
The indenyl group’s dihydro structure introduces partial planarity and steric constraints, affecting ligand-receptor interactions. Computational methods (e.g., DFT calculations with Gaussian) can model low-energy conformers, while molecular docking (AutoDock Vina) evaluates binding affinities. Experimental validation via SAR studies (e.g., substituting indenyl with rigid bicyclic systems) may reveal activity trends .
Q. What strategies resolve data contradictions in crystallographic refinement for this compound?
- Twinned Data: Use SHELXL’s twin refinement (BASF parameter) to model overlapping lattices. Validate with the R₁ factor (< 5%) and Flack parameter .
- Disordered Solvents: Apply SQUEEZE (PLATON) to remove electron density from unresolved solvent molecules .
- Thermal Motion: Anisotropic refinement of non-H atoms and ISOR restraints for high thermal displacement parameters (ADPs) .
Q. How to analyze electronic effects of the 4-chlorophenoxy group on phthalazine reactivity?
- Computational Analysis: Perform Hirshfeld surface analysis (CrystalExplorer) to map electrostatic potentials. The electron-withdrawing Cl substituent increases electrophilicity at the phthalazine’s N-1 position, facilitating nucleophilic attacks .
- Experimental Validation: Compare reaction rates of the chloro-substituted derivative with fluoro/methoxy analogs in SNAr reactions (e.g., with amines) .
Methodological Resources
- Crystallography: SHELX suite (SHELXL for refinement, SHELXD for phase solution) ; ORTEP-3 for graphical representation of thermal ellipsoids .
- Synthesis Protocols: Multi-step coupling strategies for heterocyclic systems .
- Data Validation: Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
